molecular formula C11H16N6 B2815409 6-(4-methyl-1,4-diazepan-1-yl)-9H-purine CAS No. 2108442-26-6

6-(4-methyl-1,4-diazepan-1-yl)-9H-purine

Cat. No.: B2815409
CAS No.: 2108442-26-6
M. Wt: 232.291
InChI Key: KORCGXXBYQTHBJ-UHFFFAOYSA-N
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Description

6-(4-methyl-1,4-diazepan-1-yl)-9H-purine is a chemical compound that belongs to the class of purines. Purines are heterocyclic aromatic organic compounds that play a crucial role in biochemistry, particularly as components of nucleotides in DNA and RNA. The structure of this compound includes a purine ring system substituted with a 4-methyl-1,4-diazepane moiety, which imparts unique chemical and biological properties to the compound.

Preparation Methods

The synthesis of 6-(4-methyl-1,4-diazepan-1-yl)-9H-purine can be achieved through various synthetic routes. One common method involves the reaction of 6-chloropurine with 4-methyl-1,4-diazepane in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction. The product is then purified through recrystallization or chromatography techniques.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

6-(4-methyl-1,4-diazepan-1-yl)-9H-purine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The purine ring can undergo substitution reactions with nucleophiles or electrophiles, depending on the reaction conditions. Common reagents include halogens, alkylating agents, and acylating agents.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding hydrolysis products.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups onto the purine ring.

Scientific Research Applications

6-(4-methyl-1,4-diazepan-1-yl)-9H-purine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It serves as a probe or ligand in biochemical studies to investigate the interactions of purine derivatives with enzymes, receptors, and other biomolecules.

    Medicine: The compound has potential therapeutic applications due to its ability to interact with biological targets. It may be explored for its antiviral, anticancer, or antimicrobial properties.

    Industry: In the industrial sector, the compound can be used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(4-methyl-1,4-diazepan-1-yl)-9H-purine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound can bind to active sites or allosteric sites of enzymes, modulating their activity. It may also interact with receptors on cell surfaces, triggering signaling pathways that lead to specific cellular responses. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

6-(4-methyl-1,4-diazepan-1-yl)-9H-purine can be compared with other similar compounds, such as:

    6-(4-methyl-1,4-diazepan-1-yl)methyl)nicotinic acid: This compound has a similar diazepane moiety but is attached to a nicotinic acid instead of a purine ring.

    6-(4-methyl-1-piperazinyl)methyl)nicotinic acid: This compound features a piperazine ring instead of a diazepane ring, leading to different chemical and biological properties.

    6-(3-methylpiperidin-1-yl)methyl)nicotinic acid: This compound has a piperidine ring, which also imparts distinct characteristics compared to the diazepane-containing compound.

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, which can be leveraged for various scientific and industrial applications.

Properties

IUPAC Name

6-(4-methyl-1,4-diazepan-1-yl)-7H-purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N6/c1-16-3-2-4-17(6-5-16)11-9-10(13-7-12-9)14-8-15-11/h7-8H,2-6H2,1H3,(H,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KORCGXXBYQTHBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)C2=NC=NC3=C2NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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